MAX-40279 Hemiadipate: An In-Depth Technical Guide on its Core Mechanism of Action
MAX-40279 Hemiadipate: An In-Depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAX-40279 hemiadipate is a potent, orally bioavailable small molecule inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR) kinases.[1][2] This dual inhibitory action positions MAX-40279 as a promising therapeutic agent for acute myeloid leukemia (AML), particularly in cases involving FLT3 mutations, which are prevalent and associated with poor prognosis.[3] Furthermore, its ability to counteract resistance mechanisms mediated by the FGF/FGFR pathway in the bone marrow microenvironment enhances its therapeutic potential.[3][4] The core mechanism of action of MAX-40279 extends beyond direct kinase inhibition, involving the modulation of downstream signaling pathways, inhibition of N-myc downstream-regulated gene 1 (NDRG1) phosphorylation, and suppression of the endothelial-to-mesenchymal transition (EndMT).[1][5] This technical guide provides a comprehensive overview of the mechanism of action of MAX-40279 hemiadipate, detailing its effects on key signaling pathways and cellular processes, supported by available preclinical data and detailed experimental methodologies.
Introduction
Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients and are linked to a more aggressive disease course and higher relapse rates. While first-generation FLT3 inhibitors have shown clinical activity, their efficacy is often limited by the development of resistance. One key resistance mechanism involves the activation of the FGF/FGFR signaling pathway in the bone marrow.
MAX-40279 hemiadipate was developed as a dual inhibitor of both FLT3 and FGFR to address this challenge. By simultaneously targeting both pathways, MAX-40279 aims to provide a more durable and effective treatment for AML. Preclinical studies have demonstrated its potent activity against both wild-type and mutated forms of FLT3, including the D835Y mutation which confers resistance to other inhibitors like quizartinib (B1680412) and sorafenib.[1][5]
Core Mechanism of Action: Dual Inhibition of FLT3 and FGFR
The primary mechanism of action of MAX-40279 is its ability to bind to and inhibit the enzymatic activity of both FLT3 and FGFR receptor tyrosine kinases.
FLT3 Inhibition
MAX-40279 targets both the wild-type FLT3 receptor and its mutated forms, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations (e.g., D835Y).[4] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic cells. By inhibiting FLT3, MAX-40279 blocks the downstream signaling cascades, including the RAS/MEK/ERK and PI3K/Akt pathways, thereby inducing apoptosis and inhibiting the proliferation of FLT3-dependent AML cells.
FGFR Inhibition
The activation of the FGF/FGFR pathway in the bone marrow microenvironment has been identified as a key mechanism of resistance to FLT3 inhibitors. Fibroblast growth factors (FGFs) secreted by stromal cells can activate FGFR on AML cells, leading to the activation of pro-survival signaling pathways that bypass the effects of FLT3 inhibition. MAX-40279's ability to inhibit FGFR1, FGFR2, and FGFR3 effectively abrogates this resistance mechanism.[4]
Quantitative Data: Kinase Inhibition Profile
While a specific public document with the IC50 values from the primary researchers was not identified in the search, preclinical abstracts and vendor websites consistently report that MAX-40279 is a potent inhibitor of FLT3, its mutants (ITD, D835Y), and FGFR subtypes (FGFR1, 2, 3).[4] For the purpose of this guide, a representative table of expected data is provided below.
| Kinase Target | IC50 (nM) |
| FLT3-wt | [Data Not Publicly Available] |
| FLT3-ITD | [Data Not Publicly Available] |
| FLT3-D835Y | [Data Not Publicly Available] |
| FGFR1 | [Data Not Publicly Available] |
| FGFR2 | [Data Not Publicly Available] |
| FGFR3 | [Data Not Publicly Available] |
Downstream Signaling Pathways
The dual inhibition of FLT3 and FGFR by MAX-40279 leads to the suppression of multiple downstream signaling pathways critical for cancer cell survival and proliferation.
Modulation of NDRG1 Phosphorylation
A key aspect of MAX-40279's mechanism of action is its ability to inhibit the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) at serine 330 (Ser330).[1][5] NDRG1 is a stress-responsive protein and a metastasis suppressor that plays a role in cell differentiation and growth arrest. The phosphorylation of NDRG1 is often associated with oncogenic signaling. By inhibiting NDRG1 phosphorylation, MAX-40279 may contribute to the suppression of tumor growth and metastasis.
Suppression of Endothelial-to-Mesenchymal Transition (EndMT)
MAX-40279 has been shown to suppress the endothelial-to-mesenchymal transition (EndMT), a cellular process where endothelial cells lose their characteristic properties and acquire a mesenchymal phenotype.[1][5] EndMT is implicated in cancer progression, fibrosis, and the generation of cancer-associated fibroblasts. The suppression of EndMT by MAX-40279 is likely linked to its inhibition of FGFR and downstream signaling pathways, as well as its effect on NDRG1 phosphorylation.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of MAX-40279 against FLT3, its mutants, and FGFR kinases.
-
Methodology: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is typically used.
-
Compound Preparation: Serially dilute MAX-40279 hemiadipate in DMSO to create a range of concentrations.
-
Kinase Reaction: In a 384-well plate, combine the purified kinase (e.g., FLT3-ITD, FGFR1) and its specific substrate in a kinase assay buffer.
-
Inhibitor Addition: Add the diluted MAX-40279 or vehicle control (DMSO) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay
-
Objective: To assess the effect of MAX-40279 on the proliferation of AML cell lines.
-
Cell Lines: MV4-11 (FLT3-ITD positive) and KG-1 (FGFR1 fusion positive).
-
Methodology:
-
Cell Seeding: Seed MV4-11 or KG-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Treat the cells with increasing concentrations of MAX-40279 or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curves.
-
Western Blot Analysis of NDRG1 Phosphorylation
-
Objective: To evaluate the effect of MAX-40279 on the phosphorylation of NDRG1 at Ser330.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Methodology:
-
Cell Treatment: Culture HUVECs and treat them with MAX-40279 (e.g., 1 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-NDRG1 (Ser330) and total NDRG1. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated NDRG1 signal to the total NDRG1 signal.
-
Endothelial-to-Mesenchymal Transition (EndMT) Assay
-
Objective: To assess the ability of MAX-40279 to suppress TGF-β-induced EndMT in HUVECs.
-
Methodology:
-
Cell Culture: Culture HUVECs on gelatin-coated plates.
-
Induction of EndMT: Treat the cells with recombinant human TGF-β1 (e.g., 10 ng/mL) to induce EndMT.
-
MAX-40279 Treatment: Co-treat the cells with MAX-40279 at various concentrations.
-
Incubation: Incubate for 72 hours.
-
Immunofluorescence Staining: Fix and permeabilize the cells. Stain for endothelial markers (e.g., VE-cadherin, CD31) and mesenchymal markers (e.g., α-smooth muscle actin [α-SMA], Vimentin) using specific primary and fluorescently labeled secondary antibodies.
-
Microscopy: Visualize the cells using a fluorescence microscope and capture images.
-
Analysis: Assess the changes in cell morphology and the expression of endothelial and mesenchymal markers.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of MAX-40279 in a preclinical AML model.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Cell Lines: MV4-11 or KG-1 cells.
-
Methodology:
-
Tumor Implantation: Subcutaneously inject MV4-11 or KG-1 cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer MAX-40279 orally at a specified dose and schedule (e.g., 10 mg/kg, daily). The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
-
Conclusion
MAX-40279 hemiadipate is a promising dual FLT3/FGFR inhibitor with a multi-faceted mechanism of action that addresses key drivers of AML pathogenesis and resistance. Its ability to potently inhibit both FLT3 and FGFR, modulate downstream signaling pathways, suppress NDRG1 phosphorylation, and inhibit EndMT underscores its potential as a valuable therapeutic agent for AML. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patients. The experimental protocols outlined in this guide provide a framework for the continued preclinical and clinical evaluation of this novel targeted therapy.
